Fluocinolone has been used in trials studying the treatment and prevention of Candida Infection, Oral Lichen Planus, Macular Degeneration, and Choroidal Neovascularization.
Fluocinolone is a synthetic glucocorticoid with anti-inflammatory and antipruritic activities. Fluocinolone binds the glucocorticoid receptor, followed by translocation of the ligand-receptor complex to the nucleus and transcription activation of genes containing glucocorticoid-responsive elements. Lipocortin-1 is one factor induced by fluocinolone that interacts with and inhibits cytosolic phospholipase 2 alpha, thereby preventing phospholipase translocation to the perinuclear membrane and subsequent release and conversion of arachidonic acid to inflammatory prostaglandins. In addition, MAPK phosphatase 1 is induced, thereby preventing the triggering of the MAPK cascade resulting in pro-inflammatory effects via Jun N-terminal kinase and c-Jun. Finally, fluocinolone binds to and inhibits nuclear factor kappa-B directly, resulting in inhibition of cyclooxygenase 2 transcription and subsequent prostaglandin synthesis.
Fluocinolone
CAS No.: 807-38-5
Cat. No.: VC20843256
Molecular Formula: C21H26F2O6
Molecular Weight: 412.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 807-38-5 |
|---|---|
| Molecular Formula | C21H26F2O6 |
| Molecular Weight | 412.4 g/mol |
| IUPAC Name | (6S,8S,9R,10S,11S,13S,14S,16R,17S)-6,9-difluoro-11,16,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
| Standard InChI | InChI=1S/C21H26F2O6/c1-18-4-3-10(25)5-13(18)14(22)6-12-11-7-15(26)21(29,17(28)9-24)19(11,2)8-16(27)20(12,18)23/h3-5,11-12,14-16,24,26-27,29H,6-9H2,1-2H3/t11-,12-,14-,15+,16-,18-,19-,20-,21-/m0/s1 |
| Standard InChI Key | UUOUOERPONYGOS-CLCRDYEYSA-N |
| Isomeric SMILES | C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@H]([C@@]2(C(=O)CO)O)O)C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O |
| SMILES | CC12CC(C3(C(C1CC(C2(C(=O)CO)O)O)CC(C4=CC(=O)C=CC43C)F)F)O |
| Canonical SMILES | CC12CC(C3(C(C1CC(C2(C(=O)CO)O)O)CC(C4=CC(=O)C=CC43C)F)F)O |
Introduction
Mechanism of Action
Receptor Interactions
Fluocinolone acetonide demonstrates a high binding affinity for the glucocorticoid receptor, which forms the foundation of its pharmacological activity . Upon administration, the compound interacts with cytoplasmic glucocorticoid receptors, forming a receptor-ligand complex that subsequently undergoes translocation to the cell nucleus. Within the nucleus, this activated complex binds to specific glucocorticoid response elements in the promoter regions of target genes, initiating a cascade of molecular events that ultimately result in the modulation of gene expression . This receptor interaction represents the initial step in the anti-inflammatory pathway of fluocinolone acetonide and is essential for its therapeutic effects. The high affinity binding to glucocorticoid receptors contributes to the potency of fluocinolone at relatively low concentrations, allowing for effective therapeutic outcomes with minimized dosing requirements in various clinical applications.
Molecular Pathway
Following receptor binding, fluocinolone acetonide promotes the induction of phospholipase A2 inhibitory proteins, collectively known as lipocortins . A primary mediator in this pathway is annexin 1, which plays a crucial role in the anti-inflammatory effects of fluocinolone. The induced lipocortins, particularly annexin 1, inhibit the release of arachidonic acid from membrane phospholipids by inhibiting phospholipase A2 activity . This inhibition is significant because arachidonic acid serves as the precursor for various inflammatory mediators, including prostaglandins and leukotrienes, which are pivotal in the inflammatory cascade. Through this mechanism, fluocinolone effectively reduces the synthesis of these pro-inflammatory molecules, thereby attenuating inflammatory responses in target tissues . Additionally, fluocinolone has been shown to induce other annexins (A2, A3, A4, and A5), further enhancing its anti-inflammatory effects through multiple molecular pathways that collectively contribute to its therapeutic efficacy in inflammatory conditions .
Pharmacokinetics
Absorption
The absorption profile of fluocinolone acetonide varies significantly depending on the route of administration and formulation characteristics. In ocular applications, fluocinolone administered as an eye implant exhibits sustained delivery for periods extending up to 12 months, with higher concentrations observed in the vitreous and retina compared to the aqueous humor . This sustained-release profile is particularly advantageous for chronic ocular conditions requiring prolonged corticosteroid therapy. For topical dermatological applications, percutaneous absorption of fluocinolone is influenced by several factors, including the vehicle composition, integrity of the epidermal barrier, and the use of occlusive dressings . These factors can substantially modify the extent of absorption and subsequently affect the local and potential systemic bioavailability of the compound. The optimization of absorption characteristics through formulation development has been a focus of research to enhance therapeutic efficacy while minimizing systemic exposure and associated adverse effects.
Clinical Applications
Dermatological Uses
Fluocinolone acetonide has been extensively utilized in dermatology for various inflammatory skin conditions, demonstrating significant efficacy across multiple indications . Primary dermatological applications include the treatment of inflammatory dermatosis, dermatitis, psoriasis, hypertrophic tissues, keloid formations, and atopic dermatitis . The anti-inflammatory and immunomodulatory properties of fluocinolone make it particularly effective for these conditions, which are characterized by excessive inflammatory responses and immune dysregulation in skin tissues. Various formulations, including creams, ointments, and solutions, have been developed to optimize delivery for different dermatological conditions, taking into consideration factors such as skin permeability, affected body areas, and severity of the condition. The efficacy of fluocinolone in dermatological applications is attributed to its ability to suppress multiple aspects of the inflammatory cascade, including vasodilation, capillary permeability, and leukocyte infiltration, thereby providing symptomatic relief and potential disease modification in chronic skin conditions.
Otic Applications
Clinical research has demonstrated the efficacy of fluocinolone acetonide in otic conditions, particularly in the management of otic eczema . A multicentre, randomized, double-blind, parallel-group phase 3 clinical trial evaluated fluocinolone acetonide 0.025% otic solution administered twice daily for 7 days, followed by an 8-day follow-up period . The results showed significant improvement in itching and otoscopic signs (erythema, oedema, and scaling) compared to placebo, with the beneficial effects observed shortly after treatment initiation . The mean reduction in itching from baseline to days 4-8 was significantly greater in the fluocinolone group (-1.62) compared to the placebo group (-1.26), with a p-value of 0.005 . Furthermore, this improvement persisted through the follow-up period (days 9-15), with continued reduction in itching scores (-1.79 in the fluocinolone group versus -1.27 in the placebo group; p<0.001) . The rapid onset of action observed with fluocinolone in otic applications contributes to improved patient compliance and potentially enhanced quality of life, making it a valuable therapeutic option for otic inflammatory conditions.
Clinical Studies and Efficacy
Otic Eczema Research
| Parameter | Fluocinolone Mean Change | Placebo Mean Change | P-value |
|---|---|---|---|
| Itching (Days 4-8) | -1.62 | -1.26 | 0.005 |
| Itching (Days 9-15) | -1.79 | -1.27 | <0.001 |
| Otoscopic Signs (Day 8) | Significant reduction | Lesser reduction | <0.001 |
| Otoscopic Signs (Day 15) | Significant reduction | Lesser reduction | <0.001 |
These results established fluocinolone acetonide 0.025% otic solution as an effective treatment option for otic eczema, with a rapid onset of action and sustained benefits through the follow-up period .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume